molecular formula C19H16ClN3S B5186542 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

Cat. No. B5186542
M. Wt: 353.9 g/mol
InChI Key: KIJUAUNHMTVJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in various biological processes. It has also been reported to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to have antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine in lab experiments is its potential therapeutic effects in various fields of research. It also has good solubility in common organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action to better understand its therapeutic effects. Additionally, further research can be conducted to explore its potential use as an anti-cancer and anti-inflammatory agent.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves the reaction of 2-chlorobenzyl chloride with 2-thienylmethanamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with o-phenylenediamine to form the final product. This method has been reported to have a good yield and high purity.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3S/c20-16-8-2-1-6-14(16)13-23-18-10-4-3-9-17(18)22-19(23)21-12-15-7-5-11-24-15/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJUAUNHMTVJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.